molecular formula C10H8N6O B12908434 5-amino-2-phenyl-3H-triazolo[4,5-d]pyrimidin-7-one CAS No. 6295-27-8

5-amino-2-phenyl-3H-triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B12908434
CAS No.: 6295-27-8
M. Wt: 228.21 g/mol
InChI Key: OIAXNBVLMBXWJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-phenyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7(3H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-phenyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1,2,3-triazole with phenyl isocyanate, followed by cyclization to form the triazolopyrimidine ring . The reaction is usually carried out in a solvent such as ethanol or dichloromethane, with the addition of a base like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-phenyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-2-phenyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-2-phenyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7(3H)-one involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and neuroprotective actions .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • Thiazolo[4,5-d]pyrimidine

Uniqueness

5-Amino-2-phenyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7(3H)-one is unique due to its specific triazolopyrimidine structure, which imparts distinct biological activities compared to other similar compounds. Its ability to act as an enzyme inhibitor and its potential neuroprotective and anti-inflammatory properties make it a compound of significant interest in medicinal chemistry .

Properties

CAS No.

6295-27-8

Molecular Formula

C10H8N6O

Molecular Weight

228.21 g/mol

IUPAC Name

5-amino-2-phenyl-6H-triazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C10H8N6O/c11-10-12-8-7(9(17)13-10)14-16(15-8)6-4-2-1-3-5-6/h1-5H,(H3,11,12,13,15,17)

InChI Key

OIAXNBVLMBXWJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2N=C3C(=O)NC(=NC3=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.